2-Chlorotetrafluoroethylsulfur pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorotetrafluoroethylsulfur pentafluoride typically involves the reaction of sulfur pentafluoride with chlorotetrafluoroethylene under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process begins with the synthesis of sulfur pentafluoride, which is then reacted with chlorotetrafluoroethylene in a continuous flow reactor. The product is subsequently purified using distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chlorotetrafluoroethylsulfur pentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation or reduction, leading to the formation of different sulfur-containing compounds.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, Lewis acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfur oxides .
Scientific Research Applications
2-Chlorotetrafluoroethylsulfur pentafluoride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorotetrafluoroethylsulfur pentafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chlorotetrafluoroethylsulfur pentafluoride include other sulfur pentafluoride derivatives and halogenated organic compounds, such as:
Sulfur hexafluoride (SF₆): A highly stable and inert compound used in electrical insulation and other applications.
Chlorotrifluoroethylene (C₂ClF₃): A halogenated compound used in the production of fluoropolymers.
Tetrafluoroethylene (C₂F₄): A key monomer in the production of polytetrafluoroethylene (PTFE) and other fluoropolymers.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and sulfur atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
646-63-9 |
---|---|
Molecular Formula |
C2ClF9S |
Molecular Weight |
262.53 g/mol |
IUPAC Name |
(2-chloro-1,1,2,2-tetrafluoroethyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C2ClF9S/c3-1(4,5)2(6,7)13(8,9,10,11)12 |
InChI Key |
KUEFXXIVCUKGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)(F)(F)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.